molecular formula C12H21NO6 B3006457 (R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester CAS No. 854102-51-5

(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester

Cat. No.: B3006457
CAS No.: 854102-51-5
M. Wt: 275.301
InChI Key: BQRPQYGOOWCDMZ-MRVPVSSYSA-N
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Description

(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester is a useful research compound. Its molecular formula is C12H21NO6 and its molecular weight is 275.301. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

  • This compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are valuable in organic synthesis and pharmaceutical research. For example, Davies, Fenwick, and Ichihara (1997) reported the synthesis of unsaturated β-amino acid derivatives using a similar tert-butoxycarbonyl amino compound (Davies, Fenwick, & Ichihara, 1997).

Polymer Synthesis

  • The tert-butoxycarbonyl amino compound is also instrumental in polymer science. Qu, Sanda, and Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, which were polymerized to form polymers with one-handed helical structures (Qu, Sanda, & Masuda, 2009).

Synthesis of Non-Proteinogenic Amino Acids

  • Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids, utilizing tert-butoxycarbonyl (Boc) moieties (Temperini et al., 2020).

Application in Medicinal Chemistry

  • In medicinal chemistry, the compound has been used in the preparation of beta-amino acid pharmacophores. Kubryk and Hansen (2006) demonstrated its use in the asymmetric hydrogenation of enamine esters (Kubryk & Hansen, 2006).

Structural Analysis in Crystallography

  • Ejsmont, Gajda, and Makowski (2007) conducted a study on the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in both crystalline state and gas phase, highlighting its importance in structural analysis (Ejsmont, Gajda, & Makowski, 2007).

Enzymatic Studies

  • In the field of enzymatic studies, Scheid et al. (2004) synthesized 3-acyloxy methyl ketones through alkylation of tert-butyl 2-acyloxyacetoacetates, demonstrating the reactivity and utility of tert-butoxycarbonyl protected compounds in this domain (Scheid et al., 2004).

Mechanism of Action

The mechanism of action involves the protonation of the carbonyl oxygen, which is resonance stabilized . This puts a partial positive charge on the oxygen bonded to the t-butyl group, facilitating its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .

Future Directions

The use of a thermally stable ionic liquid for high-temperature Boc deprotection of amino acids and peptides has been described . This method demonstrated a beneficial effect and extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be a potential future direction for research and application of this compound.

Properties

IUPAC Name

(3R)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(7-9(14)15)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRPQYGOOWCDMZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854102-51-5
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid
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